![molecular formula C10H19N B2426199 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 78339-85-2](/img/structure/B2426199.png)

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

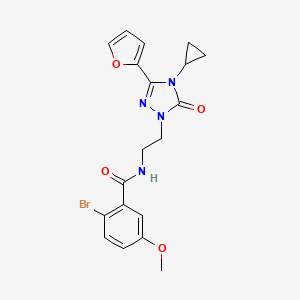

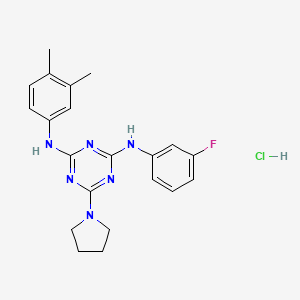

“1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

A concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been described . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .

Molecular Structure Analysis

The molecular structure of “1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” can be found in various databases .

Chemical Reactions Analysis

The chemical reactions involving “1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” include a molecular weight of 153.26 g/mol, XLogP3-AA of 2.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 0, exact mass of 153.151749610 g/mol, monoisotopic mass of 153.151749610 g/mol, topological polar surface area of 12 Ų, heavy atom count of 11, and a complexity of 174 .

Scientific Research Applications

Synthesis and Chemical Applications

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is a versatile compound with various applications in synthesis and chemical research. It is notably used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in the family of tropane alkaloids known for diverse biological activities. Researchers have explored stereocontrolled formation of this bicyclic scaffold and its derivatives, demonstrating the compound's significance in stereochemistry and organic synthesis (S. Rodríguez et al., 2021).

Pharmacological Research

In pharmacological research, derivatives of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane have been studied as potent sigma ligands. These studies highlight the compound's utility in identifying pharmacophores capable of strong binding to sigma binding sites, offering insights into receptor interactions and drug design (A. Yamashita et al., 1997).

Pesticidal Activity

The compound has potential applications in pest control as well. N-Acyl derivatives of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, which are structurally related to 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane, have been synthesized and analyzed for their pesticidal activity. Studies focused on their conformational properties, highlighting the significance of molecular structure in developing effective pesticidal agents (P. Sohár et al., 1985).

Conformational Analysis and Molecular Structure

In-depth conformational analysis and molecular structural studies have been conducted on various derivatives of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane. Such research is crucial for understanding the compound's behavior and properties in different contexts, including its potential as a building block in organic chemistry and medicinal chemistry (M. Izquierdo et al., 1991).

Novel Proline Analogues

The compound has also been used in synthesizing novel proline analogues with a bicyclic structure. These analogues are significant in peptide chemistry and can be used to study protein-protein interactions, enzyme catalysis, and drug development (D. Casabona et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRAJVQLWOMYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CNC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)

![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)

![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)

![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine](/img/structure/B2426133.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2426134.png)

![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)